4-methoxy-N-(5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
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Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure is a quinazolinone , which consists of a quinazoline ring fused to a benzene ring.
- The compound has a benzamide functional group attached to the quinazolinone.
- The substituents include a methoxy group (CH₃O) and a trimethoxyphenyl group (C₆H₃(OC₃H₅)₃).
- Overall, it’s a heterocyclic compound with potential biological activity.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic methods and reactivity.
Biology: Studying its potential as a bioactive compound (e.g., anticancer, antimicrobial).
Medicine: Exploring its pharmacological properties and potential drug development.
Industry: Assessing its use in materials science or as a chemical intermediate.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of quinazolinone, benzamide, and trimethoxyphenyl groups sets it apart.
Similar Compounds: Other quinazolinones, benzamides, and related heterocycles.
Properties
Molecular Formula |
C25H25N3O6 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-methoxy-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O6/c1-31-17-7-5-14(6-8-17)24(30)28-25-26-13-18-19(27-25)9-15(10-20(18)29)16-11-21(32-2)23(34-4)22(12-16)33-3/h5-8,11-13,15H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
WEXGLEHPMUUUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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